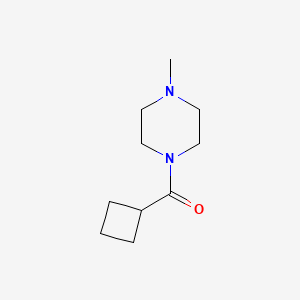
4-(2-Methylsulfonylanilino)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methylsulfonylanilino)butanoic acid, also known as MSBA, is a chemical compound that has been widely used in scientific research due to its unique properties. MSBA is a derivative of the non-steroidal anti-inflammatory drug (NSAID) niflumic acid, and it has been found to have a wide range of applications in the fields of biochemistry, pharmacology, and physiology.
Wirkmechanismus
The mechanism of action of 4-(2-Methylsulfonylanilino)butanoic acid is not fully understood, but it is believed to involve the binding of the compound to specific sites on ion channels and transporters. This binding can either enhance or inhibit the activity of these proteins, leading to changes in ion transport and cellular signaling.
Biochemical and Physiological Effects
4-(2-Methylsulfonylanilino)butanoic acid has been found to have a number of biochemical and physiological effects in various cell types and tissues. It has been shown to inhibit chloride transport in epithelial cells, which can lead to decreased mucus production and improved lung function in patients with cystic fibrosis. In addition, 4-(2-Methylsulfonylanilino)butanoic acid has been found to modulate the activity of GABA receptors, leading to changes in neuronal excitability and neurotransmitter release.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(2-Methylsulfonylanilino)butanoic acid in lab experiments is its ability to modulate ion channels and transporters in a specific and reversible manner. This allows researchers to study the function of these proteins in a controlled environment and to test the effects of various compounds on their activity. However, one limitation of using 4-(2-Methylsulfonylanilino)butanoic acid is that it can have off-target effects on other ion channels and transporters, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are a number of potential future directions for research on 4-(2-Methylsulfonylanilino)butanoic acid. One area of interest is the development of more specific and potent derivatives of the compound that can be used to target specific ion channels and transporters. Another area of interest is the use of 4-(2-Methylsulfonylanilino)butanoic acid as a tool for studying the role of ion channels and transporters in various diseases and physiological processes. Finally, there is potential for the development of 4-(2-Methylsulfonylanilino)butanoic acid-based therapeutics for the treatment of diseases such as cystic fibrosis and epilepsy.
Synthesemethoden
The synthesis of 4-(2-Methylsulfonylanilino)butanoic acid involves the reaction of 2-methylsulfonylaniline with butyric anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified using techniques such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
4-(2-Methylsulfonylanilino)butanoic acid has been extensively used in scientific research due to its ability to modulate a variety of ion channels and transporters. It has been found to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) channel, which is a key regulator of ion transport in epithelial cells. In addition, 4-(2-Methylsulfonylanilino)butanoic acid has been shown to modulate the activity of the gamma-aminobutyric acid (GABA) receptor, which is a major inhibitory neurotransmitter in the central nervous system.
Eigenschaften
IUPAC Name |
4-(2-methylsulfonylanilino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-17(15,16)10-6-3-2-5-9(10)12-8-4-7-11(13)14/h2-3,5-6,12H,4,7-8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOYWEJNMSSUPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1NCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylsulfonylanilino)butanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(difluoromethoxy)phenyl]-1H-benzimidazole](/img/structure/B7464830.png)
![2-Chloro-5-[(4-methylphenoxy)methyl]-1,3-thiazole](/img/structure/B7464841.png)

![2,5-diiodo-N-[3-(2-methylpropanoylamino)phenyl]benzamide](/img/structure/B7464851.png)


![[2-(3,5-Dichloroanilino)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate](/img/structure/B7464879.png)
![N-[3-(N-methylanilino)propyl]piperidine-3-carboxamide](/img/structure/B7464889.png)
![1-Ethyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanylmethyl)benzimidazole-5-carboxylic acid](/img/structure/B7464896.png)
![ethyl (E)-2-cyano-3-[1-(2-cyanoethyl)-3-(5-methylfuran-2-yl)pyrazol-4-yl]prop-2-enoate](/img/structure/B7464903.png)

![4-chloro-2-[(5-methyl-1H-1,2,3-benzotriazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B7464909.png)
![[2-Oxo-2-(2,4,6-trichloroanilino)ethyl] 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B7464917.png)